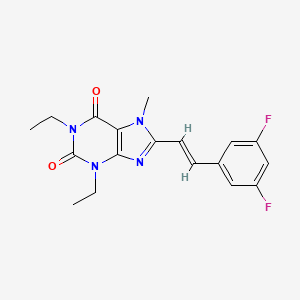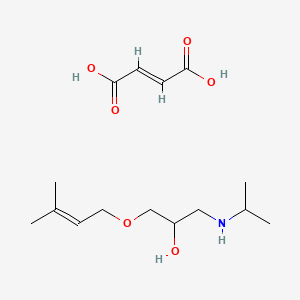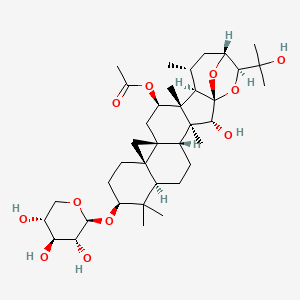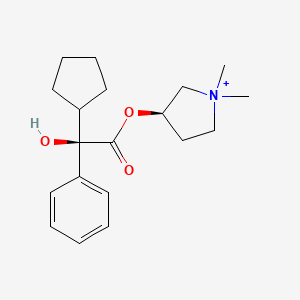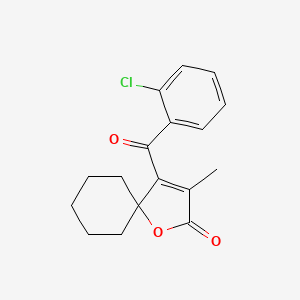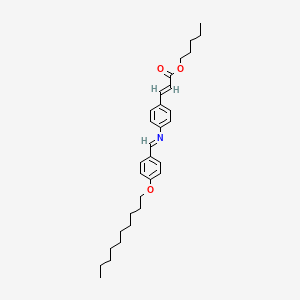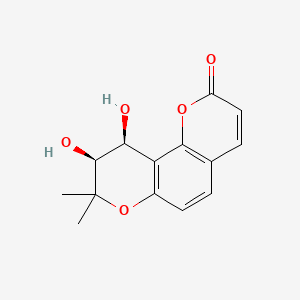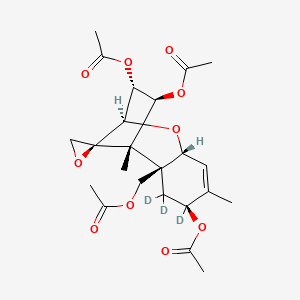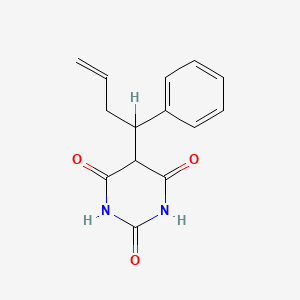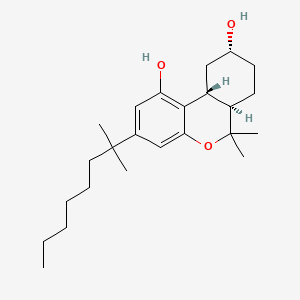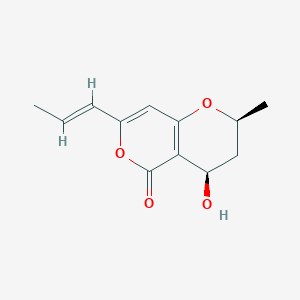
Deoxyradicinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxyradicinol is a novel compound with phytotoxic activity, isolated from liquid cultures of the fungus Alternaria helianthi. It has the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol The compound is known for its unique structure, which includes a pyrano[4,3-b]pyran-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deoxyradicinol involves a three-step route, with the key step being a zinc-mediated enolate C-acylation. This step allows for the direct introduction of the propenyl side chain without extraneous redox manipulations. The reaction conditions typically involve maintaining a temperature of around 35°C and a pH of 7.0, with NAD+ as a co-enzyme.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of bioreactors for the cultivation of Alternaria helianthi and subsequent extraction of this compound is a potential method for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Deoxyradicinol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to radicinin and 3-epi-radicinin in the phytopathogenic fungus Bipolaris coicis.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include radicinin and 3-epi-radicinin, both of which have significant biological activities.
Scientific Research Applications
Deoxyradicinol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: this compound exhibits phytotoxic activity, making it a potential candidate for the development of bioherbicides.
Medicine: Research has shown that this compound can inhibit the growth of bacterial pathogens such as Xylella fastidiosa and Liberibacter crescens, which are responsible for diseases in grapevines and citrus plants.
Industry: The compound’s phytotoxic properties are being explored for use in sustainable agriculture and weed management.
Mechanism of Action
Deoxyradicinol exerts its effects through various molecular targets and pathways. One of the key mechanisms involves the inhibition of bacterial growth by interfering with the bacterial cell wall synthesis. The compound also induces oxidative stress in plant cells, leading to chlorosis and wilting . Additionally, this compound targets chloroplasts, causing an overproduction of reactive oxygen species and triggering programmed cell death in plants .
Comparison with Similar Compounds
Radicinin: A phytotoxic and antibiotic metabolite produced by some phytopathogenic fungi.
3-epi-Radicinin: An epimer of radicinin with similar biological activities.
Uniqueness: Deoxyradicinol is unique due to its specific structure and the presence of a propenyl side chain, which distinguishes it from other similar compounds. Its ability to inhibit bacterial growth and induce oxidative stress in plants makes it a valuable compound for various applications in agriculture and medicine.
Properties
CAS No. |
97588-11-9 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-2-methyl-7-[(E)-prop-1-enyl]-3,4-dihydro-2H-pyrano[3,2-c]pyran-5-one |
InChI |
InChI=1S/C12H14O4/c1-3-4-8-6-10-11(12(14)16-8)9(13)5-7(2)15-10/h3-4,6-7,9,13H,5H2,1-2H3/b4-3+/t7-,9+/m0/s1 |
InChI Key |
CJYYHIQJJHOGBG-NBUMFNHOSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C([C@@H](C[C@@H](O2)C)O)C(=O)O1 |
Canonical SMILES |
CC=CC1=CC2=C(C(CC(O2)C)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
